molecular formula C38H20O16S4 B12508077 1,3-Benzenedicarboxylic acid, 5,5'-[2-[4,5-bis(3,5-dicarboxyphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole-4,5-diyl]bis-

1,3-Benzenedicarboxylic acid, 5,5'-[2-[4,5-bis(3,5-dicarboxyphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole-4,5-diyl]bis-

Cat. No.: B12508077
M. Wt: 860.8 g/mol
InChI Key: WLLNJRQGVHYEST-UHFFFAOYSA-N
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Description

5,5’,5’‘,5’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetraisophthalic acid is a complex organic compound characterized by its unique structure, which includes multiple dithiolylidene and isophthalic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’,5’‘,5’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetraisophthalic acid typically involves the reaction of 2,2’-bi(1,3-dithiolylidene) with isophthalic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,5’,5’‘,5’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetraisophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

5,5’,5’‘,5’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetraisophthalic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5’,5’‘,5’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetraisophthalic acid involves its interaction with specific molecular targets and pathways. The compound’s dithiolylidene moieties can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’,5’‘,5’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetraisophthalic acid is unique due to its combination of dithiolylidene and isophthalic acid moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C38H20O16S4

Molecular Weight

860.8 g/mol

IUPAC Name

5-[2-[4,5-bis(3,5-dicarboxyphenyl)-1,3-dithiol-2-ylidene]-5-(3,5-dicarboxyphenyl)-1,3-dithiol-4-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C38H20O16S4/c39-29(40)17-1-13(2-18(9-17)30(41)42)25-26(14-3-19(31(43)44)10-20(4-14)32(45)46)56-37(55-25)38-57-27(15-5-21(33(47)48)11-22(6-15)34(49)50)28(58-38)16-7-23(35(51)52)12-24(8-16)36(53)54/h1-12H,(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)

InChI Key

WLLNJRQGVHYEST-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=C(SC(=C3SC(=C(S3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)S2)C6=CC(=CC(=C6)C(=O)O)C(=O)O

Origin of Product

United States

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